molecular formula C2F3IO B1598047 Iododifluoroacetyl fluoride CAS No. 44507-93-9

Iododifluoroacetyl fluoride

Cat. No. B1598047
CAS RN: 44507-93-9
M. Wt: 223.92 g/mol
InChI Key: GJZXYLHNHSDAKH-UHFFFAOYSA-N
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Description

Iododifluoroacetyl fluoride is a chemical compound with the CAS Number: 44507-93-9 . It has a molecular weight of 223.92 and its IUPAC name is difluoro(iodo)acetyl fluoride .


Molecular Structure Analysis

The InChI code for Iododifluoroacetyl fluoride is 1S/C2F3IO/c3-1(7)2(4,5)6 . This indicates that the molecule consists of two carbon atoms, three fluorine atoms, one iodine atom, and one oxygen atom .


Chemical Reactions Analysis

Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions . Fluoride-mediated reactions can be used for the direct, aqueous radiolabeling of proteins with [18F]fluoride .


Physical And Chemical Properties Analysis

Iododifluoroacetyl fluoride has a molecular weight of 223.92 .

Scientific Research Applications

Radiofluorination of Aromatics

Iododifluoroacetyl fluoride is pivotal in the field of radiochemistry, particularly in the radiofluorination of aromatics. This process is essential for the synthesis of radiotracers used in positron emission tomography (PET) imaging. Notably, spirocyclic hypervalent iodine(III) complexes, which are closely related to iododifluoroacetyl fluoride, facilitate the efficient and regioselective radiofluorination of various aromatic compounds. This methodology significantly broadens the scope of (18)F-labelled compounds available for radiopharmaceutical applications (Rotstein et al., 2014).

Fluoride Ion Sensing and Complexation

Iododifluoroacetyl fluoride's related organoboron compounds have been extensively researched for fluoride ion sensing and complexation. These compounds are crucial in detecting fluoride in various contexts, including environmental monitoring and the detection of nerve agents. This research is driven by the need for efficient methods to detect fluoride due to its significant health implications and industrial applications (Wade et al., 2010).

Optical Applications in Material Science

In material science, compounds related to iododifluoroacetyl fluoride, specifically inorganic fluorides, are used in the synthesis of optically active materials. These materials find applications in anti-reflective coatings, luminescent materials, and other photonics applications. Such innovations are largely attributed to the unique properties conferred by fluorine atoms in these compounds (Fujihara & Tokumo, 2009).

Energy Storage and Conversion

In the domain of energy storage and conversion, fluorides, especially iron(III) fluorides, which are chemically akin to iododifluoroacetyl fluoride, demonstrate significant potential. Their application in Li-ion batteries, due to the high energy storage capacity and environmentally friendly nature, highlights the importance of fluoride compounds in advancing battery technology (Conte & Pinna, 2014).

Future Directions

Fluorine has proven to be remarkably successful in drug development programmes, and most of these programmes will explore fluorine during the optimisation of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols .

properties

IUPAC Name

2,2-difluoro-2-iodoacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F3IO/c3-1(7)2(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZXYLHNHSDAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382131
Record name Iododifluoroacetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

44507-93-9
Record name Iododifluoroacetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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